2-ethyl-5-fluoro-1H-indole
Overview
Description
2-Ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylindole and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to moderate heating (50-80°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at specific positions on the ring.
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.
Major Products:
Nitration: this compound-3-nitro derivatives.
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Scientific Research Applications
2-Ethyl-5-fluoro-1H-indole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research on its potential as an antiviral, anticancer, and anti-inflammatory agent is ongoing.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole ring structure allows it to mimic natural ligands, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
2-Ethyl-1H-indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-1H-indole:
2-Methyl-5-fluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Ethyl-5-fluoro-1H-indole is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
2-ethyl-5-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJALAKQSCCJQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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